Ethyl 2-oxocyclopentylacetate
Overview
Description
Ethyl 2-oxocyclopentylacetate is an organic compound with the molecular formula C9H14O3. It is a clear, colorless to yellowish liquid that is slightly soluble in water. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, pesticides, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-oxocyclopentylacetate can be synthesized through several methods. One common method involves the esterification of 2-oxocyclopentylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is typically carried out under reflux conditions, and the product is purified by distillation or extraction .
Industrial Production Methods: In industrial settings, diethyl adipate is often used as a starting material. The process involves condensation, substitution, hydrolysis, decarboxylation, and esterification reactions. Sodium ethoxide in ethanol is used to catalyze the cyclization of diethyl adipate, followed by esterification with lithium chloride as a catalyst. This method optimizes reaction conditions, reduces reaction time, and increases yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-oxocyclopentylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-oxocyclopentylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: It is used in the production of pesticides, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of ethyl 2-oxocyclopentylacetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with biological targets, such as receptors or enzymes, to exert their effects. The exact pathways and targets depend on the specific application and the nature of the metabolites formed .
Comparison with Similar Compounds
Ethyl 2-oxocyclopentylacetate can be compared with other similar compounds, such as:
- Ethyl 2-oxocyclopentaneacetate
- Ethyl 2-oxocyclopentyl acetate
- Cyclopentaneacetic acid, 2-oxo-, ethyl ester
These compounds share similar structural features but differ in their specific functional groups and reactivity. This compound is unique due to its specific ester and ketone functionalities, which make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2-(2-oxocyclopentyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)6-7-4-3-5-8(7)10/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMKFKUFBDXYEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369078 | |
Record name | Ethyl 2-oxocyclopentylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20826-94-2 | |
Record name | Ethyl 2-oxocyclopentylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(2-oxocyclopentyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the newly developed synthesis methods for ethyl 2-oxocyclopentylacetate?
A1: Traditional synthesis methods for this compound may suffer from drawbacks like long reaction times, the use of environmentally unfriendly solvents, and lower yields. The new methods described in the research articles [, ] offer several advantages:
- Simplified Process: Both utilize diethyl adipate as a starting material and employ a one-pot method [] or fewer steps [] compared to traditional approaches, simplifying the process and potentially reducing production costs.
- Improved Yield: Optimized reaction conditions and process improvements lead to a higher overall yield of the desired product [, ].
- Environmental Benefits: The new methods reduce the use of harmful solvents like toluene and minimize waste generation [], contributing to a more sustainable production process.
Q2: What is the role of this compound in organic synthesis?
A2: this compound serves as a valuable building block in organic synthesis. For example, it reacts with di-endo- or di-exo-3-aminobicyclo[2.2.1]hept-5-ene-2-carbohydrazides to produce norbornene-condensed 9-amino-1,9-diazatricyclo[6.4.0.04,8]dodecane-2,10-diones []. These complex molecules can potentially serve as precursors for further synthesis or exhibit interesting biological activities.
Q3: What are the future directions for research on this compound?
A3: While the provided research highlights the efficient synthesis of this compound, further research could explore:
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